

Application Notes and Protocols for Tavapadon Research Studies: Patient Selection Criteria

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria for clinical research studies of Tavapadon, a novel dopamine D1/D5 partial agonist under investigation for the treatment of Parkinson's disease (PD). The included protocols for key experimental assessments are intended to ensure consistency and accuracy in data collection for researchers and clinicians involved in the clinical evaluation of Tavapadon.

Patient Selection Criteria

The selection of an appropriate patient population is critical for the successful evaluation of Tavapadon's efficacy and safety. The following tables summarize the key inclusion and exclusion criteria derived from various Phase 3 clinical trials of Tavapadon, including the TEMPO-1, TEMPO-2, TEMPO-3, and TEMPO-4 studies.

Table 1: Inclusion Criteria for Tavapadon Clinical Trials



Criteria	TEMPO-1 & TEMPO-2 (Early PD, Monotherapy)	TEMPO-3 (Adjunctive Therapy with Levodopa)	TEMPO-4 (Open- Label Extension)
Age	40 to 80 years, inclusive[1][2][3]	40 to 80 years, inclusive[4]	18+ years (participants from prior TEMPO trials)[5]
Diagnosis	Diagnosis of Parkinson's Disease consistent with the UK Parkinson's Disease Society Brain Bank diagnostic criteria	Diagnosis of Parkinson's Disease consistent with the UK Parkinson's Disease Society Brain Bank diagnostic criteria, with bradykinesia and motor asymmetry	Confirmed diagnosis of Parkinson's Disease from previous trial
Disease Duration	Diagnosed within 3 years of screening	Not specified, but patients must be experiencing motor fluctuations.	Not applicable (rollover study).
Disease Stage	Not explicitly defined by Hoehn and Yahr, but patients are in early stages and have not required levodopa.	Modified Hoehn and Yahr stage 2, 2.5, or 3 in the "on" state	Not applicable (rollover study).
Motor Fluctuations	Not required.	Experiencing motor fluctuations with a minimum of 2.5 hours of "OFF" time on 2 consecutive diary days	Not applicable (rollover study).
Prior/Concomitant Medication	No prior treatment with levodopa. Dopaminergic agonist	Stable dose of levodopa/carbidopa (at least 400 mg/day standard release or	Must continue levodopa/carbidopa or levodopa/benserazide if they were in the



	treatment for no longer than 28 days	300 mg/day extended- release) or levodopa/benserazide for at least 4 weeks	TEMPO-3 trial. Must refrain from other PD medications not permitted by the protocol
Informed Consent	Capable of giving signed informed consent	Capable of giving signed informed consent	Capable of giving signed informed consent
Contraception	Sexually active men or women of childbearing potential must agree to use acceptable or highly effective birth control, or remain abstinent during the trial and for 4 weeks after the last dose	Sexually active men or women of childbearing potential must agree to use acceptable or highly effective birth control, or remain abstinent during the trial and for 4 weeks after the last dose	Men and women who can have children must agree to use effective birth control methods or choose not to have sexual activity during the trial and for 4 weeks after the last dose
Compliance	Willing and able to comply with all trial procedures.	Willing and able to comply with all trial procedures.	Demonstrated adequate compliance in the preceding double-blind trial
Study Rollover	Not applicable.	Not applicable.	Must enroll within 72 hours of completing the last visit of the preceding doubleblind trial (TEMPO-1, -2, or -3)

Table 2: Exclusion Criteria for Tavapadon Clinical Trials



Criteria	Description	
Atypical Parkinsonism	History or clinical features consistent with atypical or secondary parkinsonian syndromes (e.g., progressive supranuclear palsy, multiple system atrophy, corticobasal degeneration, drug-induced or post-stroke parkinsonism)	
Levodopa Response	History of nonresponse or insufficient response to therapeutic dosages of Levodopa (for TEMPO-3)	
Suicidality	Serious risk of suicide, as indicated by "yes" on specific items of the Columbia-Suicide Severity Rating Scale (C-SSRS) within a defined timeframe	
Vulnerable Populations	Individuals who might be at a higher risk of harm or exploitation	
Other Conditions	Any other condition that, in the investigator's opinion, would make the patient unsuitable for the study	
Prior Enrollment	Previous enrollment in the same open-label trial from which they had withdrawn	

Signaling Pathways and Experimental Workflows Tavapadon's Signaling Pathway

Tavapadon is a selective partial agonist of the dopamine D1 and D5 receptors. Its therapeutic effect in Parkinson's disease is believed to be mediated through the activation of the direct motor pathway. The following diagram illustrates the primary signaling cascade initiated by Tavapadon binding to D1/D5 receptors on medium spiny neurons in the striatum.





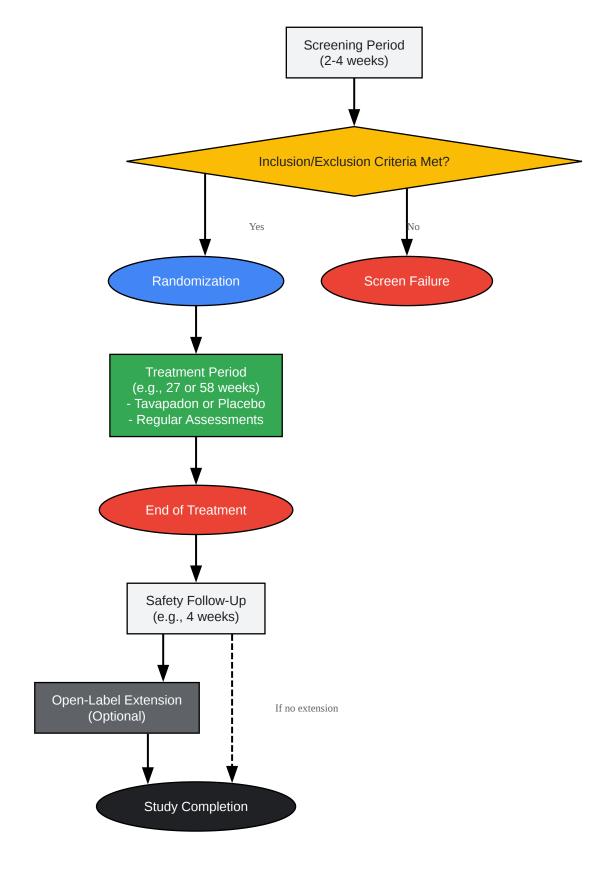
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Tavapadon's primary signaling pathway via D1/D5 receptor activation.

Clinical Trial Workflow

The following diagram outlines a typical workflow for a patient participating in a Tavapadon clinical trial, from initial screening to the follow-up period.





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A generalized workflow for Tavapadon clinical trials.



Experimental Protocols

Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive assessment of both motor and non-motor symptoms associated with Parkinson's disease. It is divided into four parts.

- Part I: Non-Motor Experiences of Daily Living: This part is completed by the investigator based on an interview with the patient and caregiver. It assesses cognitive impairment, hallucinations, depression, anxiety, apathy, and other non-motor symptoms.
- Part II: Motor Experiences of Daily Living: This is a self-administered questionnaire for the
 patient, with or without caregiver assistance. It evaluates the patient's perception of their
 difficulties with motor tasks such as speech, swallowing, dressing, and walking.
- Part III: Motor Examination: This part is administered by a trained clinician and involves a
 direct examination of the patient's motor function, including speech, facial expression,
 rigidity, finger tapping, hand movements, and gait.
- Part IV: Motor Complications: This section is completed by the investigator and assesses the severity and impact of motor fluctuations and dyskinesias.

Methodology:

- Administration: The scale should be administered by a trained and certified rater.
- Scoring: Each item is scored on a 0-4 scale, with 0 representing no impairment and 4 representing severe impairment.
- Patient Instructions: For Part III, the clinician provides specific instructions for each motor task. For example, for finger tapping, the patient is asked to tap their thumb and index finger together as quickly and as big as possible.
- Data Collection: The scores for each part are recorded on the official MDS-UPDRS form.
 The total score provides a comprehensive measure of the patient's disease severity.



Hauser Diary

The Hauser diary is a patient-reported tool used to assess motor fluctuations in Parkinson's disease. It helps to quantify the amount of "on" time (when symptoms are well-controlled), "off" time (when symptoms return), and the presence of dyskinesias.

Methodology:

- Patient Training: Patients should be thoroughly trained on how to complete the diary, including the definitions of "on," "off," and dyskinesia.
- Recording Intervals: Patients are typically instructed to record their motor state every 30 minutes throughout the day.
- Diary Categories: The diary includes categories such as:
 - Asleep
 - "Off"
 - "On" without dyskinesia
 - o "On" with non-troublesome dyskinesia
 - "On" with troublesome dyskinesia
- Data Analysis: The completed diaries are used to calculate the total number of hours spent in each motor state per day.

Modified Hoehn and Yahr Scale

The Modified Hoehn and Yahr scale is a clinical staging system used to describe the progression of motor symptoms in Parkinson's disease.

Methodology:

 Clinical Assessment: The stage is determined by a clinician based on a neurological examination.



- Staging Criteria:
 - Stage 0: No signs of disease.
 - Stage 1.0: Symptoms are on one side of the body only.
 - Stage 1.5: Unilateral and axial involvement.
 - Stage 2.0: Bilateral symptoms without impairment of balance.
 - Stage 2.5: Mild bilateral disease with recovery on the pull test.
 - Stage 3.0: Mild to moderate bilateral disease; some postural instability; physically independent.
 - Stage 4.0: Severe disability; still able to walk or stand unassisted.
 - Stage 5.0: Wheelchair-bound or bedridden unless aided.

Columbia-Suicide Severity Rating Scale (C-SSRS)

The C-SSRS is a semi-structured interview used to assess suicidal ideation and behavior.

Methodology:

- Administration: The scale is administered by a trained clinician or rater.
- Questioning: The rater asks a series of questions about suicidal thoughts and behaviors, starting with general questions and proceeding to more specific inquiries if the patient endorses suicidal ideation.
- · Assessment Areas: The scale assesses:
 - Wish to be dead
 - Non-specific active suicidal thoughts
 - Active suicidal ideation with any methods (not plan) but without intent to act



- Active suicidal ideation with some intent to act, without a specific plan
- Active suicidal ideation with a specific plan and intent
- Suicidal behavior
- Scoring: The responses are used to categorize the patient's risk level for suicide.

These application notes and protocols are intended to serve as a guide for researchers involved in the clinical development of Tavapadon. Adherence to these guidelines will help to ensure the collection of high-quality, consistent data, which is essential for a thorough evaluation of this promising new therapy for Parkinson's disease.

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